![molecular formula C8H14FNO4 B6597041 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid CAS No. 78609-31-1](/img/structure/B6597041.png)
2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid, also known as 2-{[(t-BOC)amino]propanoic acid} or BOC-F-PAA, is an organic compound with a wide range of applications in the field of biochemistry and organic synthesis. It is a synthetic derivative of the naturally occurring amino acid, 3-fluoropropanoic acid, and can be used as a building block for the synthesis of various compounds. BOC-F-PAA has been used in a variety of scientific research applications, including the development of novel drugs, peptide synthesis, and the study of enzyme mechanisms.
科学的研究の応用
BOC-F-PAA has a variety of applications in scientific research. It has been used in the development of novel peptide drugs, such as peptide hormones and enzyme inhibitors. It has also been used in the synthesis of peptides, such as peptides with modified amino acid side chains. In addition, BOC-F-PAA has been used in the study of enzyme mechanisms, such as the mechanism of action of proteases and other enzymes.
作用機序
The mechanism of action of BOC-F-PAA is not fully understood. However, it is believed that the compound acts as a substrate for enzymes, such as proteases, and is cleaved by the enzyme to form a peptide or other product. The cleavage of BOC-F-PAA by enzymes is believed to be mediated by hydrolysis of the tert-butoxycarbonyl (t-BOC) ester group.
Biochemical and Physiological Effects
The biochemical and physiological effects of BOC-F-PAA are not well understood. However, it is believed that the compound may have a variety of effects on the body, depending on its concentration and the enzymes it interacts with. It has been shown to interact with proteases and other enzymes, and may affect the activity of these enzymes. In addition, it may affect the metabolism of other compounds, such as amino acids.
実験室実験の利点と制限
BOC-F-PAA has several advantages for use in laboratory experiments. It is relatively stable, and can be stored at room temperature for extended periods of time without degradation. In addition, it is easy to synthesize, and the reaction is typically complete within a few hours. However, there are some limitations to using BOC-F-PAA in laboratory experiments. For example, the compound is relatively expensive, and its use may require the use of specialized equipment.
将来の方向性
There are several potential future directions for the use of BOC-F-PAA in scientific research. For example, the compound could be used to develop novel peptide drugs, or to study the mechanism of action of enzymes. In addition, it could be used to study the biochemical and physiological effects of the compound, or to synthesize peptides with modified amino acid side chains. Finally, BOC-F-PAA could be used to develop novel methods for the synthesis of peptides and other compounds.
合成法
BOC-F-PAA is typically synthesized through a two-step process. In the first step, 3-fluoropropanoic acid is reacted with tert-butyl chloroformate in the presence of a base, such as sodium hydroxide, to yield a tert-butoxycarbonyl (t-BOC) ester. In the second step, the t-BOC ester is reacted with an amine, such as an alkylamine or an aminopyridine, in the presence of a base, such as sodium hydroxide, to yield BOC-F-PAA. The reaction can be carried out in either aqueous or organic solvents, and is typically complete within a few hours.
特性
IUPAC Name |
3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTDAIHXUZZXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CF)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


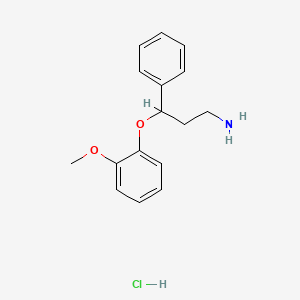
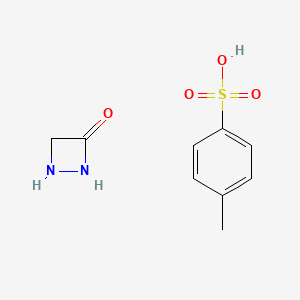
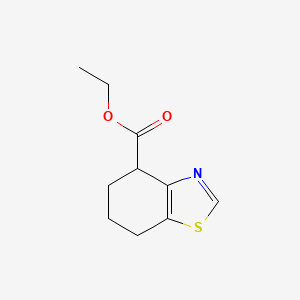
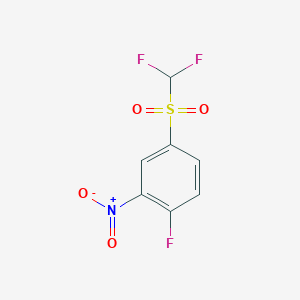




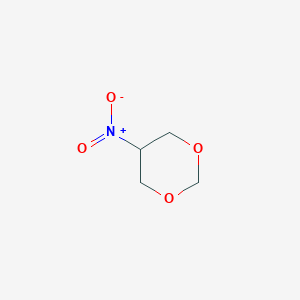
![tert-butyl N-[(2-formylpyridin-4-yl)methyl]carbamate](/img/structure/B6597037.png)
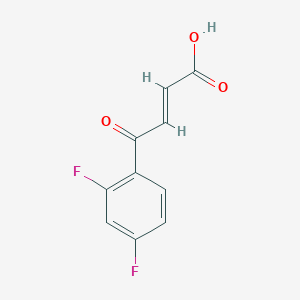
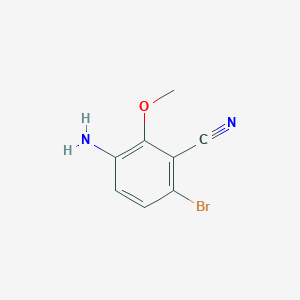
![methyl 5-formylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B6597058.png)